Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate
Overview
Description
Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate is a chemical compound with the molecular formula C10H12ClFN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate typically involves the reaction of 2-chloro-3-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The general reaction scheme is as follows:
2-chloro-3-fluoropyridine+tert-butyl chloroformate→tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The pyridine ring can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine yields an aminopyridine derivative.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-chloro-4-fluoropyridin-3-yl)carbamate
- Tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate
- Tert-butyl (2-chloropyridin-4-yl)carbamate
Uniqueness
Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Biological Activity
Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
Molecular Formula : C10H12ClFN2O2
Molecular Weight : 246.7 g/mol
CAS Number : 2680875-34-5
The synthesis of this compound typically involves the reaction of 2-chloro-3-fluoropyridine with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate, often using dimethylformamide (DMF) as a solvent. The reaction conditions are optimized for high yield and purity, making it suitable for both laboratory and industrial applications .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity. The presence of chlorine and fluorine atoms in specific positions on the pyridine ring enhances its binding affinity and specificity towards biological targets .
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting various metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, though further research is needed to elucidate these effects .
- Pharmacological Applications : Its unique structural characteristics make it a candidate for drug development, particularly in targeting specific diseases related to enzyme dysfunction .
Study 1: Enzyme Interaction
In a study examining the interaction of this compound with serine proteases, it was found that the compound inhibited enzyme activity through covalent modification. This suggests potential applications in developing therapeutic agents targeting protease-related diseases .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound demonstrated significant cytotoxic effects against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The study reported an IC50 value indicating effective inhibition at low concentrations, highlighting its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Tert-butyl (2-chloro-4-fluoropyridin-3-yl)carbamate | C10H12ClFN2O2 | Moderate enzyme inhibition |
Tert-butyl (3-fluoropyridin-4-yl)carbamate | C10H14FN2O2 | Anticancer properties observed |
Tert-butyl (2-fluoropyridin-3-yl)carbamate | C10H12FN2O2 | Enzyme inhibition studies ongoing |
This table illustrates how this compound compares to structurally similar compounds in terms of biological activity.
Properties
IUPAC Name |
tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(11)7(6)12/h4-5H,1-3H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXENIQDCJYUEJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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